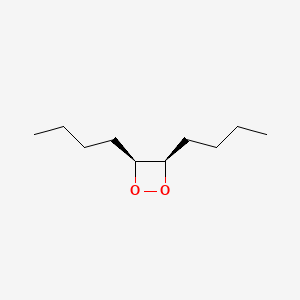
(3R,4S)-3,4-Dibutyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-Dibutyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, with butyl groups attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dibutyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of the stereochemistry of the starting material .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Dibutyl-1,2-dioxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the butyl groups or the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure may be useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It may find use in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-Dibutyl-1,2-dioxetane involves the interaction of its reactive oxygen atoms with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-Dibutyl-1,2-epoxide: Similar in structure but contains an epoxide ring instead of a dioxetane ring.
(3R,4S)-3,4-Dibutyl-1,2-dioxane: Contains a six-membered ring with two oxygen atoms.
(3R,4S)-3,4-Dibutyl-1,2-dioxolane: Contains a five-membered ring with two oxygen atoms.
Uniqueness
(3R,4S)-3,4-Dibutyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
CAS No. |
83929-11-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3S,4R)-3,4-dibutyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ |
InChI Key |
NDDHQKKOLPNFGX-AOOOYVTPSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@@H](OO1)CCCC |
Canonical SMILES |
CCCCC1C(OO1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


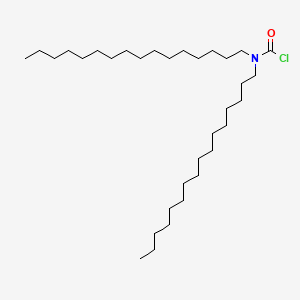
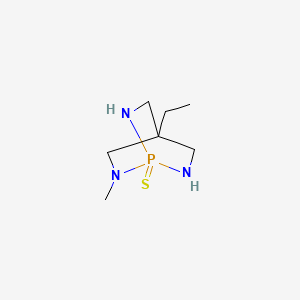
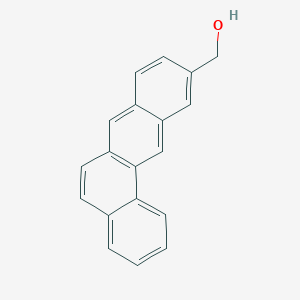
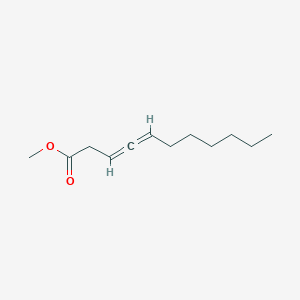
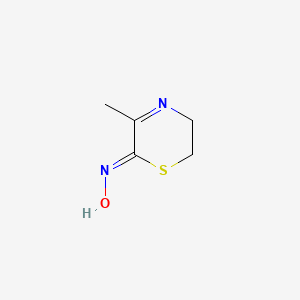
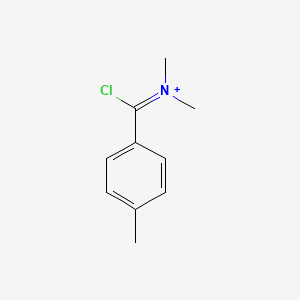
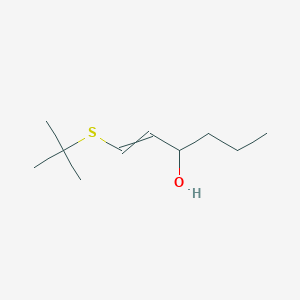
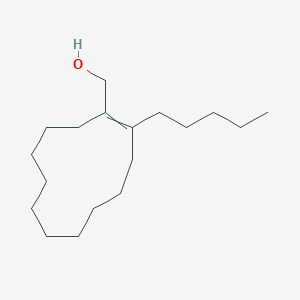
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
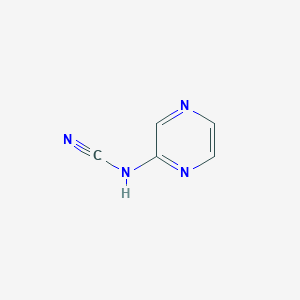
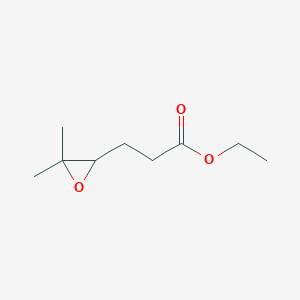
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
